An In-Depth Technical Guide to Tetrahydrobisdemethoxydiferuloylmethane: From Chemical Structure to Therapeutic Potential
An In-Depth Technical Guide to Tetrahydrobisdemethoxydiferuloylmethane: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Curcuminoid Metabolite
Derived from the ancient spice turmeric, curcuminoids have garnered significant attention in the scientific community for their pleiotropic therapeutic properties. While curcumin is the most studied of these compounds, its metabolites and analogs are emerging as promising candidates with potentially superior pharmacological profiles. This guide delves into the technical intricacies of one such derivative: Tetrahydrobisdemethoxydiferuloylmethane. As a Senior Application Scientist, the aim of this document is to provide a comprehensive and technically sound resource that bridges the gap between fundamental chemistry and preclinical/clinical development. We will explore not just the "what," but the "why" and "how," offering insights into experimental design and interpretation that are critical for advancing this molecule from the laboratory to potential therapeutic applications.
Section 1: Foundational Chemistry and Physicochemical Properties
Tetrahydrobisdemethoxydiferuloylmethane, also known by its synonym Tetrahydrobisdemethoxycurcumin, is a metabolite of bisdemethoxycurcumin, one of the three main curcuminoids found in Curcuma longa.[1][2] The hydrogenation of the parent curcuminoid results in a molecule with altered physicochemical properties that can significantly influence its biological activity and pharmaceutical suitability.
| Property | Value | Source |
| IUPAC Name | 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | [1] |
| Molecular Formula | C19H20O4 | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| CAS Number | 113482-94-3 | [2] |
A significant advantage of Tetrahydrobisdemethoxydiferuloylmethane is its lack of the yellow color characteristic of its parent compound, making it more suitable for topical formulations where aesthetics are a consideration.[3] However, like other curcuminoids, it suffers from poor water solubility, a critical challenge that must be addressed in formulation development.[4]
Synthesis and Characterization:
While detailed, step-by-step synthesis protocols for Tetrahydrobisdemethoxydiferuloylmethane are not widely published in peer-reviewed literature, a general approach involves the catalytic hydrogenation of bisdemethoxycurcumin. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification of the final product is crucial and can be achieved through column chromatography followed by recrystallization. Characterization of the synthesized compound would involve a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure by identifying the types and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, further confirming the identity of the compound.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Section 2: Mechanism of Action and Biological Activities
The therapeutic potential of Tetrahydrobisdemethoxydiferuloylmethane stems from its potent antioxidant and anti-inflammatory properties. Understanding the underlying mechanisms is paramount for its rational development as a therapeutic agent.
Antioxidant Activity
Tetrahydrobisdemethoxydiferuloylmethane is a powerful free radical scavenger.[3][5] Its antioxidant capacity is attributed to the phenolic hydroxyl groups on its aromatic rings, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Signaling Pathway: Nrf2/ARE Pathway
A key mechanism by which curcuminoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Caption: Inhibition of NF-κB and MAPK pathways by Tetrahydrobisdemethoxydiferuloylmethane.
By inhibiting these pathways, Tetrahydrobisdemethoxydiferuloylmethane can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [6][7]
Other Biological Activities
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Skin Brightening: Tetrahydrobisdemethoxydiferuloylmethane can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation and a more even skin tone. [8]* Skin Soothing: It has been shown to reduce skin irritation and redness, making it a suitable ingredient for sensitive skin formulations. [3][5]
Section 3: Therapeutic Applications and Drug Development Considerations
The multifaceted biological activities of Tetrahydrobisdemethoxydiferuloylmethane make it a compelling candidate for various therapeutic applications, particularly in dermatology and for inflammatory conditions.
Dermatological Applications
-
Anti-aging: By combating oxidative stress and inflammation, it can help to reduce the appearance of fine lines and wrinkles. [8]* Hyperpigmentation: Its tyrosinase-inhibiting properties make it a potential treatment for melasma, post-inflammatory hyperpigmentation, and age spots. [8]* Inflammatory Skin Conditions: Its anti-inflammatory effects could be beneficial in managing conditions like acne, rosacea, and eczema. [2]
Drug Development Challenges and Strategies
The primary hurdle in the development of Tetrahydrobisdemethoxydiferuloylmethane as a systemic therapeutic is its low oral bioavailability. This is due to its poor water solubility and extensive first-pass metabolism in the liver and intestines. [9][10] Strategies to Enhance Bioavailability:
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption. [11][12][13]* Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving their stability and delivery to target cells.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids, thereby enhancing the absorption of lipophilic drugs.
Section 4: Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (Tetrahydrobisdemethoxydiferuloylmethane)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound solutions: Prepare a series of concentrations of Tetrahydrobisdemethoxydiferuloylmethane in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound solution (or positive control/methanol as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound. [1][14] Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Tetrahydrobisdemethoxydiferuloylmethane)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: Test compound at different doses
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time t - Initial paw volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Section 5: Future Directions and Conclusion
Tetrahydrobisdemethoxydiferuloylmethane represents a promising natural product derivative with significant therapeutic potential, particularly in the realm of dermatology and inflammatory diseases. Its enhanced stability and lack of color compared to its parent curcuminoids make it an attractive candidate for topical formulations. However, for systemic applications, overcoming the challenge of poor oral bioavailability is paramount. Future research should focus on:
-
Optimization of synthesis and purification processes to ensure a high-purity, well-characterized compound for preclinical and clinical studies.
-
In-depth investigation of its ADME (absorption, distribution, metabolism, and excretion) profile to better understand its pharmacokinetic behavior.
-
Development and evaluation of novel drug delivery systems to enhance its bioavailability and target-specific delivery.
-
Well-designed clinical trials to establish its safety and efficacy in human populations for specific indications.
References
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Paula's Choice. (n.d.). What is Tetrahydrobisdemethoxydiferuloylmethane? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796792, Tetrahydrobisdemethoxycurcumin. Retrieved from [Link]
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Procoal. (2021, June 25). Tetrahydrobisdemethoxydiferuloylmethane. Retrieved from [Link]
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Lesielle. (n.d.). INCI: Tetrahydrobisdemethoxydiferuloylmethane. Retrieved from [Link]
- Ioele, G., et al. (2006). Metabolism of curcuminoids in tissue slices and subcellular fractions from rat liver. Journal of Agricultural and Food Chemistry, 54(4), 1323-1330.
- Ahmad, N., et al. (2020). Bioavailability enhancement of curcumin nutraceutical through nano-delivery systems. Journal of Food Science and Technology, 57(1), 1-11.
- Tabanelli, R., et al. (2021).
- D'Souza, A. A., & Devarajan, P. V. (2016). Enhancing Curcumin Oral Bioavailability Through Nanoformulations. Journal of Pharmaceutical Sciences, 105(8), 2386-2401.
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Paula's Choice EU. (n.d.). What is Tetrahydrobisdemethoxydiferuloylmethane? Retrieved from [Link]
- Ireson, C. R., et al. (2001). Pharmacokinetics and pharmacodynamics of curcumin. Cancer Chemotherapy and Pharmacology, 48(1), 23-30.
- Gota, V. S., et al. (2018). Polymeric Nanoparticles for Increasing Oral Bioavailability of Curcumin. Molecules, 23(4), 743.
- Cho, J. W., et al. (2007). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International Journal of Molecular Medicine, 19(3), 469-474.
- Chan, M. M. (1995). Inhibition of tumor necrosis factor by curcumin, a phytochemical. Biochemical Pharmacology, 49(11), 1551-1556.
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